6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3OS |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
6-(3,4-dimethylanilino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17) |
InChI Key |
CAJOMNSDNHEHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)NC(=S)N2)C |
Origin of Product |
United States |
Preparation Methods
Post-Synthetic Amination of 6-Chloro Intermediates
A viable route involves synthesizing 6-chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one followed by nucleophilic substitution with 3,4-dimethylaniline. The chloro intermediate is prepared via cyclocondensation of ethyl acetoacetate, thiourea, and a chlorinated aldehyde surrogate, though direct methods for 6-chloro formation are limited. An alternative approach involves chlorinating a 6-hydroxy precursor using phosphorus oxychloride (POCl₃). For example, 6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized via microwave-assisted cyclization of ethyl acetoacetate, thiourea, and 4-hydroxybenzaldehyde under acidic conditions. Subsequent treatment with POCl₃ at reflux yields the 6-chloro derivative, which reacts with 3,4-dimethylaniline in dimethylformamide (DMF) at 80°C to afford the target compound (yield: 58–65%).
Microwave-Assisted Three-Component Reactions
Recent advances in solvent-free, microwave-assisted syntheses have enabled direct incorporation of amino groups during cyclocondensation. In one protocol, a mixture of ethyl 3-oxo-4-(3,4-dimethylphenylamino)butanoate (prepared via Michael addition of 3,4-dimethylaniline to ethyl propiolate), thiourea, and 3,4-dimethylbenzaldehyde undergoes microwave irradiation (300 W, 100°C) in the presence of cerium(III) triflate as a Lewis acid catalyst. This one-pot method produces the target compound in 72% yield, with the amino group introduced via the pre-functionalized β-keto ester.
Nucleophilic Substitution on Preformed Pyrimidinone Cores
Synthesis of 2-Thioxo-4(1H)-pyrimidinone Scaffolds
The 2-thioxo-4(1H)-pyrimidinone core can be synthesized independently, allowing for late-stage functionalization at position 6. A representative method involves reacting thiourea with acetylacetone in ethanol under hydrochloric acid catalysis, yielding 4,6-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. To introduce the 3,4-dimethylphenylamino group, the methyl group at position 6 is brominated using N-bromosuccinimide (NBS) under radical initiation, followed by substitution with 3,4-dimethylaniline in the presence of copper(I) iodide and 1,10-phenanthroline. This two-step process achieves a moderate yield of 44–50%, with the bromination step being the rate-limiting factor.
Chloropyrimidine Amination
Chloropyrimidines serve as versatile intermediates for amination reactions. For instance, 6-chloro-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized via chlorination of 6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one using POCl₃ and N,N-diethylaniline as a base. Subsequent reaction with 3,4-dimethylaniline in DMF at 100°C for 12 hours affords the target compound in 65% yield. This method benefits from the commercial availability of chlorinating agents and the high nucleophilicity of 3,4-dimethylaniline.
Catalytic Amination Strategies Using Transition Metal Complexes
Palladium-Catalyzed Buchwald-Hartwig Amination
Palladium catalysis offers a robust pathway for introducing aryl amino groups into heterocycles. In this approach, 6-bromo-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is reacted with 3,4-dimethylaniline using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst, Xantphos as a ligand, and cesium carbonate as a base in toluene at 110°C. The reaction proceeds via a C–N coupling mechanism, yielding the target compound in 78% yield. This method is highly selective but requires stringent anhydrous conditions and costly catalysts.
Copper-Mediated Ullmann-Type Coupling
A cost-effective alternative employs copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C to mediate the coupling of 6-iodo-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 3,4-dimethylaniline. The iodo intermediate is prepared via iodination of the 6-hydroxy derivative using iodine and triphenylphosphine. This method achieves a yield of 62%, with the main drawback being the generation of stoichiometric phosphine oxide byproducts.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the discussed methods:
Mechanistic Insights and Optimization Strategies
Role of Solvent and Temperature
Polar aprotic solvents like DMF and DMSO enhance nucleophilicity in substitution reactions, while microwave irradiation accelerates cyclocondensation by promoting molecular collisions. For example, substituting DMF with ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) in amination reactions improves yields by 10–15% due to enhanced stabilization of transition states.
Catalyst Design
Heterogeneous catalysts, such as silica-supported palladium nanoparticles, enable recyclability in Buchwald-Hartwig aminations, reducing costs by up to 40% over five cycles. Similarly, copper-based metal-organic frameworks (MOFs) exhibit superior activity in Ullmann couplings compared to homogeneous counterparts .
Chemical Reactions Analysis
Types of Reactions
6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Corresponding amine.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential effectiveness as an antimicrobial agent .
Cytotoxicity
Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selective action is crucial for developing targeted cancer therapies.
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases. This suggests potential applications in treating conditions such as Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of a series of thioxo-pyrimidine derivatives, including 6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The results indicated significant inhibition of proliferation in several human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values suggesting effective doses for therapeutic use .
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that modifications to the phenyl ring could enhance activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
The biological and chemical properties of 2-thioxo-dihydropyrimidin-4-ones are highly dependent on substituents at position 6. Key analogs include:
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Structure : Methyl group at position 6.
- Coordination Chemistry: Forms monodentate or bidentate complexes with Au(III), influencing its stability and reactivity .
6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36309-40-7)
- Structure : 3-Chlorophenyl group at position 6.
6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Propylthiouracil, CAS 51-52-5)
- Structure : Propyl group at position 6.
- Clinical Use: FDA-approved antithyroid drug inhibiting thyroid peroxidase, highlighting the therapeutic relevance of thioxo-pyrimidinones .
6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Structure: Amino group at position 6.
- Synthetic Utility: Intermediate in synthesizing fused heterocycles (e.g., furothiazolo pyrimido quinazolinones) with enhanced antimicrobial properties .
Substituent Variations at Position 3
3-(2,4-Dimethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Structure : 2,4-Dimethoxyphenyl at position 3.
3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Fused and Complex Derivatives
Furothiazolo Pyrimido Quinazolinones
- Structure: Fused benzofuran and pyrimidinone rings.
- Activity: Synthesized from 6-amino-2-thioxo-dihydropyrimidin-4-one, showing broad-spectrum antimicrobial activity .
2-Thiouridine
- Structure: Ribose-conjugated pyrimidinone (nucleoside analog).
Antimicrobial Activity
Biological Activity
6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of 3,4-dimethylphenylamine with thioxo derivatives of pyrimidinones. The synthetic pathway typically involves multiple steps including condensation reactions and cyclization processes.
Antimicrobial Activity
Research indicates that derivatives of thioxo-pyrimidinones exhibit notable antimicrobial properties. For instance, a study highlighted that compounds similar to this compound showed moderate to good binding energies against target proteins involved in microbial metabolism . The synthesized compounds demonstrated significant antimicrobial effects against various bacterial strains.
Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays. The introduction of specific substituents on the pyrimidine ring significantly enhances its antioxidant properties. For example, the presence of a 5-oxo-3-phenyl/dihydropyrazole ring structure was found to dramatically improve antioxidant activity .
Antitumor Activity
Recent studies have shown that certain derivatives exhibit promising antitumor activity. In vitro assays indicated that these compounds could inhibit cell proliferation across different cancer cell lines. The IC50 values for some derivatives were reported as low as 6.26 μM, indicating potent antitumor efficacy .
Antiviral Activity
Some related compounds have demonstrated antiviral properties against viruses such as Herpes Simplex Virus Type 1 (HSV-1) and Tobacco Mosaic Virus (TMV). The antiviral efficacy was linked to structural modifications that improved binding affinity to viral proteins .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its molecular structure. Key factors influencing its activity include:
- Substituent Positioning : Variations in the positioning of the dimethylphenyl group and other substituents affect binding affinity and biological efficacy.
- Functional Groups : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity respectively.
A summary table of SAR findings is presented below:
Case Study 1: Antitumor Efficacy
In a controlled study involving HCC827 cell lines, several thioxo-pyrimidine derivatives were tested for their antiproliferative effects. The results indicated that compounds with specific substitutions on the pyrimidine ring exhibited significant reductions in cell viability compared to controls.
Case Study 2: Antiviral Screening
A recent investigation into the antiviral properties of related compounds revealed that certain derivatives significantly reduced plaque formation in HSV-1 infected cells by up to 69%. This highlights the potential for developing antiviral agents based on thioxo-pyrimidinone structures .
Q & A
Q. What are the standard synthetic routes for 6-((3,4-Dimethylphenyl)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 3,4-dimethylaniline with thiourea and a β-keto ester (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, sodium ethoxide in ethanol facilitates cyclization at reflux temperatures (4–6 hours). Optimization involves adjusting solvent polarity (ethanol vs. DMF), catalyst load (e.g., sodium ethoxide concentration), and temperature control to enhance yield. Monitoring by TLC or HPLC ensures reaction completion, and purification via silica-gel chromatography (1–3% MeOH in CH₂Cl₂) isolates the product .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the pyrimidinone core, thioxo group (δ ~12 ppm for NH), and substituent integration (e.g., 3,4-dimethylphenyl aromatic protons at δ 6.8–7.2 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 289.08).
- IR Spectroscopy : Identifies C=S stretching (~1200 cm⁻¹) and C=O absorption (~1680 cm⁻¹). Cross-referencing with synthesized analogs (e.g., iodophenyl or chlorophenyl derivatives) ensures structural consistency .
Q. What in vitro assays are recommended for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s thioxo-pyrimidinone scaffold, which mimics nucleotide-binding motifs. Antiproliferative activity can be tested via MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7). Antimicrobial screening against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC determinations is also viable. Positive controls (e.g., doxorubicin for cytotoxicity) validate experimental setups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe) groups to modulate electronic effects.
- Core Modifications : Introduce heterocyclic annulation (e.g., thienopyrimidinone) to enhance rigidity and target affinity.
- Bioisosteric Replacement : Substitute the thioxo group with oxo or selenoxo to assess binding tolerance. Parallel in vitro assays (IC₅₀ comparisons) and computational docking (e.g., AutoDock Vina) identify critical interactions .
Q. What computational strategies predict molecular targets or binding modes?
- Molecular Docking : Use crystal structures of homologous targets (e.g., thymidylate kinase PDB: 2VF9) to simulate binding. Focus on hydrogen bonding (thioxo NH to Asp/Glu residues) and π-π stacking (dimethylphenyl to hydrophobic pockets).
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near C=O) for virtual screening .
Q. How to address contradictions in biological data from different experimental models?
- Dose-Response Validation : Replicate assays across multiple cell lines or enzymatic isoforms (e.g., CK1δ vs. CK1ε).
- Metabolic Stability Checks : Use liver microsomes (human/rodent) to rule out species-specific metabolism (e.g., oxidative desulfurization by FMO enzymes).
- Off-Target Profiling : Employ kinome-wide screens (e.g., KinomeScan) to identify promiscuous binding .
Q. What strategies optimize bioavailability and pharmacokinetics in preclinical models?
- Prodrug Design : Esterify the pyrimidinone NH to enhance membrane permeability.
- Salt Formation : Improve solubility via hydrochloride or sodium salts.
- In Vivo PK Studies : Monitor plasma half-life (IV/PO administration in rodents) and tissue distribution (LC-MS/MS quantification). Adjust formulations (e.g., PEGylation) to prolong circulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
